
3,5-Dimethyl-2-propylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2-propylthiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C9H14S
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-propylthiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 3,5-Dimethyl-2-propylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
科学研究应用
Chemistry: 3,5-Dimethyl-2-propylthiophene is used in the synthesis of conjugated polymers for electronic applications. These polymers exhibit excellent optical and conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds. They exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic semiconductors .
作用机制
The mechanism of action of 3,5-Dimethyl-2-propylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. For example, they may inhibit protein synthesis or disrupt membrane function, resulting in antimicrobial activity .
相似化合物的比较
Thiophene: The parent compound with a simpler structure.
2,3-Dimethyl-5-propylthiophene: A closely related isomer.
2-Propylthiophene: Another thiophene derivative with a different substitution pattern
Uniqueness: 3,5-Dimethyl-2-propylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic or pharmacological characteristics.
属性
CAS 编号 |
113591-54-1 |
|---|---|
分子式 |
C9H14S |
分子量 |
154.27 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-5-9-7(2)6-8(3)10-9/h6H,4-5H2,1-3H3 |
InChI 键 |
AIKMKEMIIQNNSI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=C(S1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


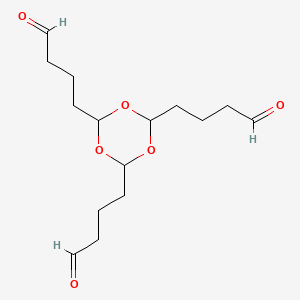



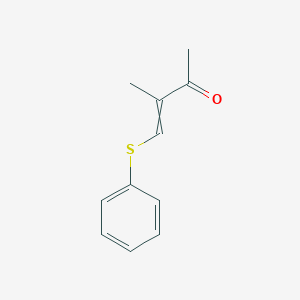
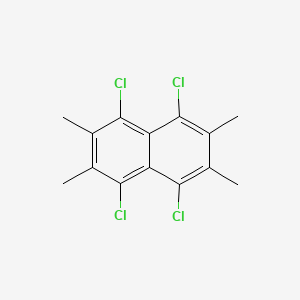
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
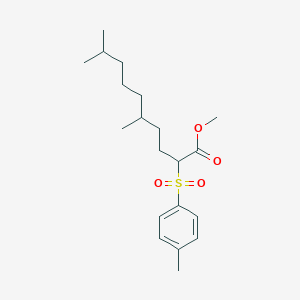
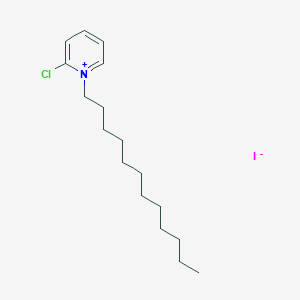
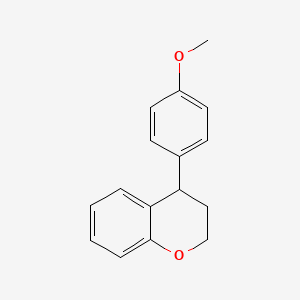
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
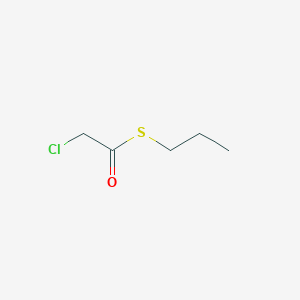
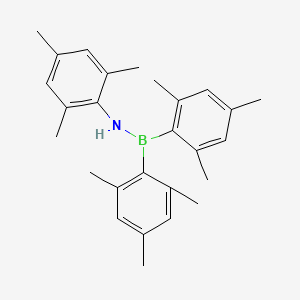
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
